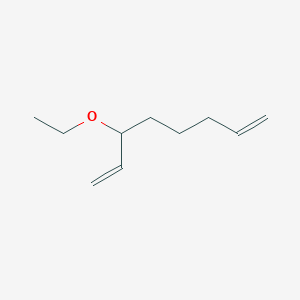
3,6,9,12,15,18,21,24,27,30-Decaoxatetratetracontan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6,9,12,15,18,21,24,27,30-Decaoxatetratetracontan-1-ol is a long-chain polyether alcohol. This compound is characterized by its multiple ether linkages and a terminal hydroxyl group. It is part of a class of compounds known for their surfactant properties and is used in various industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,9,12,15,18,21,24,27,30-Decaoxatetratetracontan-1-ol typically involves the polymerization of ethylene oxide. The process begins with the initiation of the polymerization reaction using a suitable initiator, such as a hydroxyl-containing compound. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired polyether chain.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale polymerization reactors. The process is optimized for high yield and purity, with continuous monitoring of reaction parameters. The final product is purified through distillation or other separation techniques to remove any unreacted monomers or by-products.
Chemical Reactions Analysis
Types of Reactions
3,6,9,12,15,18,21,24,27,30-Decaoxatetratetracontan-1-ol undergoes various chemical reactions, including:
Oxidation: The terminal hydroxyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form corresponding ethers or alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Ethers, alcohols.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
3,6,9,12,15,18,21,24,27,30-Decaoxatetratetracontan-1-ol is utilized in various scientific research fields:
Chemistry: Used as a surfactant and emulsifying agent in chemical reactions and formulations.
Biology: Employed in the study of membrane proteins and lipid bilayers due to its amphiphilic nature.
Medicine: Investigated for its potential in drug delivery systems and as a solubilizing agent for hydrophobic drugs.
Industry: Applied in the production of detergents, lubricants, and as a dispersing agent in various formulations.
Mechanism of Action
The mechanism of action of 3,6,9,12,15,18,21,24,27,30-Decaoxatetratetracontan-1-ol is primarily based on its surfactant properties. The compound reduces surface tension and facilitates the formation of micelles, which can encapsulate hydrophobic substances. This property is exploited in various applications, from drug delivery to industrial cleaning agents. The molecular targets include lipid bilayers and hydrophobic molecules, where the compound interacts through its ether linkages and hydroxyl group.
Comparison with Similar Compounds
Similar Compounds
Polyethylene glycol (PEG): Similar in structure but with varying chain lengths and terminal groups.
Polysorbates: Another class of surfactants with similar applications but different chemical structures.
Polypropylene glycol (PPG): Similar polyether structure but with propylene oxide units instead of ethylene oxide.
Uniqueness
3,6,9,12,15,18,21,24,27,30-Decaoxatetratetracontan-1-ol is unique due to its specific chain length and the presence of multiple ether linkages, which confer distinct physical and chemical properties. Its ability to form stable micelles and its compatibility with various solvents make it particularly valuable in both research and industrial applications.
Properties
CAS No. |
27847-79-6 |
|---|---|
Molecular Formula |
C34H70O11 |
Molecular Weight |
654.9 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-(2-tetradecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C34H70O11/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-36-17-19-38-21-23-40-25-27-42-29-31-44-33-34-45-32-30-43-28-26-41-24-22-39-20-18-37-16-14-35/h35H,2-34H2,1H3 |
InChI Key |
FJGDXIUISWQNSF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


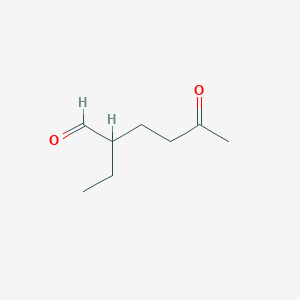
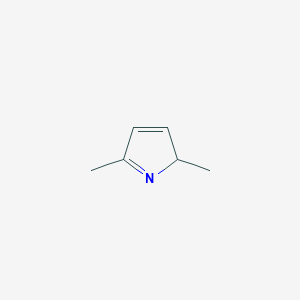
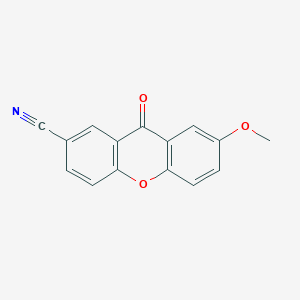
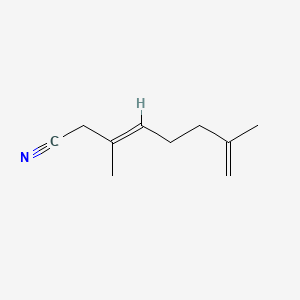
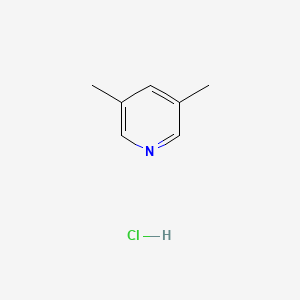
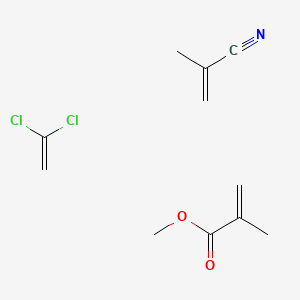
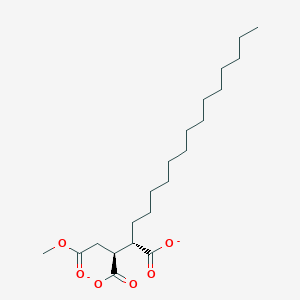

![1,8-Dimethyl-4-(propan-2-yl)spiro[4.5]decan-7-ol](/img/structure/B14681077.png)
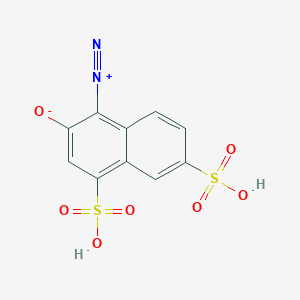

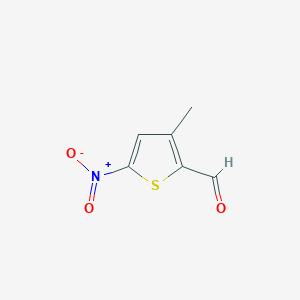
![(2Z,16Z)-22-oxa-5,10,14-triazapentacyclo[16.9.2.110,14.01,23.021,28]triaconta-2,16,18(29),19,21(28)-pentaene-4,15,25-trione](/img/structure/B14681124.png)
